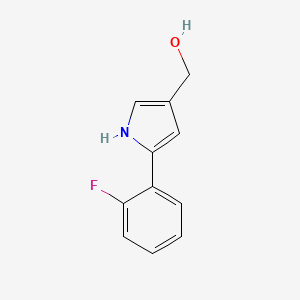

1H-Pyrrole-3-methanol, 5-(2-fluorophenyl)-

描述

1H-Pyrrole-3-methanol, 5-(2-fluorophenyl)- is a fluorinated pyrrole derivative characterized by a methanol substituent at the 3-position and a 2-fluorophenyl group at the 5-position of the pyrrole ring. Its molecular formula is C₁₁H₁₀FNO, with a molecular weight of 191.20 g/mol and an accurate mass of 191.075 . The compound is synthesized via the reduction of the corresponding aldehyde precursor, 5-(2-fluorophenyl)-1-(pyridin-3-yl-sulfonyl)-1H-pyrrole-3-carboxaldehyde, using sodium borohydride (NaBH₄) in methanol . The compound is stored at -20°C with a purity exceeding 95% (HPLC) .

生物活性

1H-Pyrrole-3-methanol, 5-(2-fluorophenyl)-, also known by its CAS number 881674-58-4, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis methods, pharmacological effects, and relevant case studies.

Chemical Structure and Synthesis

The compound features a pyrrole ring substituted with a fluorophenyl group. The synthesis typically involves reactions such as substitution and cyclization, which can be executed using various starting materials like 2-fluoro-alpha-bromoacetophenone and propionitrile under alkaline conditions, followed by hydrogenation to yield the target compound efficiently .

1H-Pyrrole-3-methanol, 5-(2-fluorophenyl)- is believed to exert its biological effects through several mechanisms:

- Interaction with Neurotransmitter Systems : Given its structural similarity to known psychoactive compounds like ketamine, it may influence glutamatergic signaling pathways by blocking NMDA receptors, potentially leading to analgesic and anesthetic effects .

- Antimicrobial Activity : Preliminary studies suggest that derivatives of pyrrole compounds can exhibit antimicrobial properties, making them candidates for further investigation in treating infections .

Biological Activity Profile

The biological activity of 1H-Pyrrole-3-methanol, 5-(2-fluorophenyl)- has been assessed through various studies focusing on its pharmacokinetics and therapeutic potential. Below is a summary of findings from recent research:

| Activity | Effect | Reference |

|---|---|---|

| Antileishmanial | Inhibits parasite burden in infected mice | |

| Neuroprotective | Potential modulation of neuroreceptors | |

| Antimicrobial | Exhibits activity against bacterial strains |

Case Study 1: Antileishmanial Efficacy

A study evaluated a series of pyrrole derivatives for their antileishmanial activity. Among these, a compound structurally related to 1H-Pyrrole-3-methanol demonstrated significant in vitro efficacy with an IC50 value of 8.36 μM against Leishmania parasites. In vivo results showed over 60% inhibition of parasite burden in murine models .

Case Study 2: Neuropharmacology

Research exploring the neuropharmacological properties of similar pyrrole compounds indicated that they could modulate neurotransmitter systems effectively. The implications suggest that such compounds may be beneficial in treating neurological disorders or as analgesics .

Pharmacokinetics

The pharmacokinetic profile of 1H-Pyrrole-3-methanol indicates stability under physiological conditions. Studies have shown that it remains intact in simulated gastric and intestinal fluids, suggesting potential for oral bioavailability .

科学研究应用

1H-Pyrrole-3-methanol, 5-(2-fluorophenyl)- exhibits a range of biological activities, which can be summarized as follows:

| Activity | Effect | Reference |

|---|---|---|

| Antileishmanial | Inhibits parasite burden in infected mice | |

| Neuroprotective | Potential modulation of neuroreceptors | |

| Antimicrobial | Exhibits activity against bacterial strains |

Case Study 1: Antileishmanial Efficacy

A study evaluated several pyrrole derivatives for their antileishmanial activity. The results indicated that a compound structurally related to 1H-Pyrrole-3-methanol demonstrated significant in vitro efficacy with an IC50 value of 8.36 μM against Leishmania parasites. In vivo studies showed over 60% inhibition of parasite burden in murine models, highlighting its potential as an antileishmanial agent.

Case Study 2: Neuropharmacology

Research has explored the neuropharmacological properties of pyrrole compounds, suggesting they could effectively modulate neurotransmitter systems. The implications for treating neurological disorders are significant, with potential applications as analgesics or neuroprotective agents.

Pharmacokinetics

The pharmacokinetic profile indicates that 1H-Pyrrole-3-methanol remains stable under physiological conditions. Studies have shown it remains intact in simulated gastric and intestinal fluids, suggesting potential for oral bioavailability.

常见问题

Basic Research Questions

Q. What are the established synthetic routes for 5-(2-fluorophenyl)-1H-pyrrole-3-methanol, and how can its purity be validated?

- Methodological Answer : The compound is typically synthesized via reductive amination or borohydride reduction of its aldehyde precursor, 5-(2-fluorophenyl)-1H-pyrrole-3-carbaldehyde. For example, NaBH₄ in methanol at 0–5°C reduces the aldehyde group to methanol while maintaining the pyrrole and fluorophenyl substituents . Post-synthesis, purity is validated using HPLC (C18 column, acetonitrile/water mobile phase) and confirmed via NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) .

Q. What spectroscopic and crystallographic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR : ¹H NMR (DMSO-d₆) reveals aromatic protons (δ 6.8–7.6 ppm), the pyrrole NH (δ ~10.2 ppm), and the methanol CH₂OH group (δ ~4.5 ppm). ¹⁹F NMR confirms the fluorophenyl substituent (δ -110 to -115 ppm) .

- X-ray Crystallography : Single-crystal diffraction (Mo-Kα radiation, SHELXL refinement) resolves the planar pyrrole ring and dihedral angles between the fluorophenyl and pyrrole moieties. Displacement parameters validate thermal motion .

Q. What is the biological relevance of 5-(2-fluorophenyl)-1H-pyrrole derivatives in medicinal chemistry?

- Methodological Answer : These derivatives are key intermediates in developing potassium-competitive acid blockers (P-CABs), such as Vonoprazan fumarate, which inhibit gastric H⁺/K⁺ ATPase. The fluorophenyl group enhances metabolic stability, while the pyrrole methanol moiety facilitates sulfonylation for prodrug activation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported crystallographic data for fluorophenyl-pyrrole derivatives?

- Methodological Answer : Discrepancies in bond lengths or angles often arise from differences in crystallization solvents or temperature. Use SHELXL (TWIN/BASF commands) to refine twinned or disordered structures. Cross-validate with DFT-optimized geometries (B3LYP/6-31G*) to distinguish experimental artifacts from true conformational variations .

Q. What strategies optimize the yield of 5-(2-fluorophenyl)-1H-pyrrole-3-methanol in large-scale synthesis?

- Methodological Answer :

- Solvent Choice : Replace methanol with THF to improve borohydride reactivity.

- Catalysis : Phase-transfer catalysts (e.g., 18-crown-6) enhance NaBH₄ efficiency in biphasic systems.

- Workup : Adjust pH to 12 with NH₄OH for efficient ethyl acetate extraction, minimizing polar byproducts .

Q. How do computational methods aid in predicting the reactivity of fluorophenyl-pyrrole derivatives?

- Methodological Answer : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. For example, the pyrrole C-2 position shows high electron density, favoring sulfonylation. MD simulations (AMBER) assess solvation effects on reaction pathways .

Q. What experimental precautions are necessary for handling hygroscopic intermediates in this compound’s synthesis?

相似化合物的比较

Comparison with Structural Analogs

Structural and Functional Group Variations

5-(3,5-Dichlorophenylthio)-4-isopropyl-1-(4-pyridylmethyl)-1H-pyrrole-3-methanol

- Substituents : 3,5-Dichlorophenylthio, isopropyl, and pyridylmethyl groups.

- Activity: Exhibits potent anti-HIV-1 activity against wild-type and mutant strains (K103N, Y181C) by targeting reverse transcriptase. No activity against HIV-2 .

- Key Difference : The dichlorophenylthio and pyridylmethyl groups enhance hydrophobic interactions with the enzyme, contrasting with the simpler 2-fluorophenyl group in the target compound.

1H-Pyrrole-3-carboxaldehyde, 5-(2-fluorophenyl)-1-(3-pyridinylsulfonyl)-

- Substituents : 3-carboxaldehyde and 3-pyridinylsulfonyl groups.

- Role: Serves as a precursor in the synthesis of the target methanol derivative. The aldehyde group is reduced to a hydroxymethyl moiety, altering solubility and reactivity .

- Stability: Requires storage under inert gas (nitrogen/argon) at 2–8°C, suggesting higher reactivity compared to the methanol derivative .

(4-Fluorophenyl)(1H-pyrrol-2-yl)methanone

- Substituents : 4-fluorophenyl group and a ketone at the pyrrole-2-position.

- The para-fluorine position may influence binding affinity compared to the ortho-substituted target compound .

1H-Pyrrole-3-carbonitrile, 5-amino-1-[(4-fluorophenyl)phenylmethyl]-

- Substituents : Carbonitrile and 4-fluorophenylbenzyl groups.

Physicochemical and Stability Comparisons

属性

IUPAC Name |

[5-(2-fluorophenyl)-1H-pyrrol-3-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10FNO/c12-10-4-2-1-3-9(10)11-5-8(7-14)6-13-11/h1-6,13-14H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTNZABADLXDWLM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC(=CN2)CO)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。